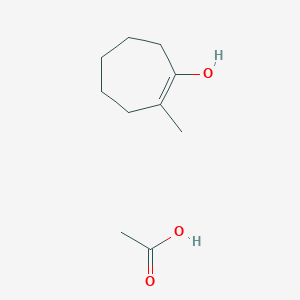
Acetic acid;2-methylcyclohepten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;2-methylcyclohepten-1-ol is an organic compound with the molecular formula C10H18O3 This compound is a derivative of acetic acid and features a cycloheptene ring with a methyl group and a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-methylcyclohepten-1-ol typically involves the reaction of 2-methylcyclohepten-1-ol with acetic anhydride or acetyl chloride in the presence of a catalyst. The reaction conditions often include moderate temperatures and the use of a solvent such as dichloromethane or toluene. The reaction can be represented as follows:
[ \text{2-methylcyclohepten-1-ol} + \text{acetic anhydride} \rightarrow \text{this compound} + \text{acetic acid} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of heterogeneous catalysts can enhance the reaction efficiency and selectivity. Additionally, purification steps such as distillation or crystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
Acetic acid;2-methylcyclohepten-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Formation of 2-methylcyclohepten-1-one or 2-methylcycloheptanoic acid.
Reduction: Formation of 2-methylcycloheptanol.
Substitution: Formation of 2-methylcyclohepten-1-chloride or 2-methylcyclohepten-1-amine.
科学的研究の応用
Acetic acid;2-methylcyclohepten-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
作用機序
The mechanism of action of acetic acid;2-methylcyclohepten-1-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, potentially modulating cellular processes.
類似化合物との比較
Similar Compounds
2-methylcycloheptanol: Similar structure but lacks the acetic acid moiety.
2-methylcycloheptanone: Contains a ketone group instead of a hydroxyl group.
Cycloheptene: The parent hydrocarbon without any functional groups.
Uniqueness
Acetic acid;2-methylcyclohepten-1-ol is unique due to the presence of both the acetic acid and hydroxyl functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activity make it a valuable compound in research and industry.
特性
CAS番号 |
831170-24-2 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC名 |
acetic acid;2-methylcyclohepten-1-ol |
InChI |
InChI=1S/C8H14O.C2H4O2/c1-7-5-3-2-4-6-8(7)9;1-2(3)4/h9H,2-6H2,1H3;1H3,(H,3,4) |
InChIキー |
KSHTYHYXHIZLIZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCCCC1)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


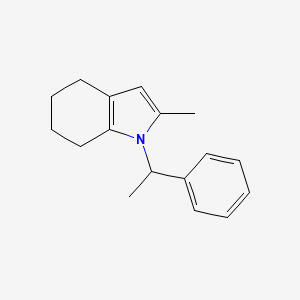
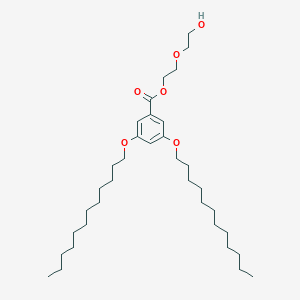
![1-[2-Methyl-6-[(4-methylphenyl)carbamoylamino]phenyl]-3-(4-methylphenyl)urea](/img/structure/B14211508.png)

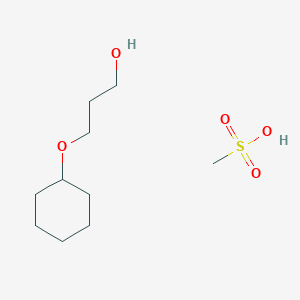
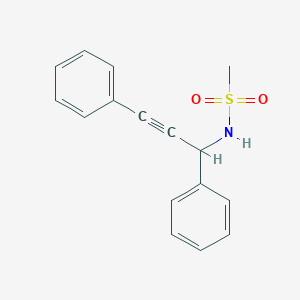
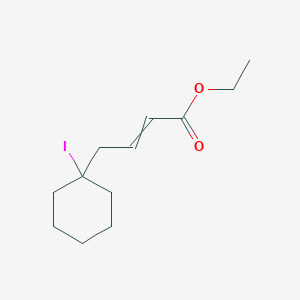
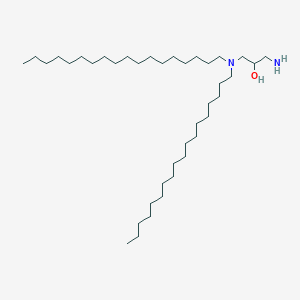
![Urea, N-5-isoquinolinyl-N'-[2-[3-(trifluoromethyl)phenyl]ethyl]-](/img/structure/B14211550.png)

![methyl 6-(3-(1H-imidazol-1-yl)propyl)-2-amino-4-(2-chlorophenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B14211560.png)
![3-[(1-Hydroxy-2-phenylpropan-2-yl)amino]propane-1-sulfonic acid](/img/structure/B14211562.png)
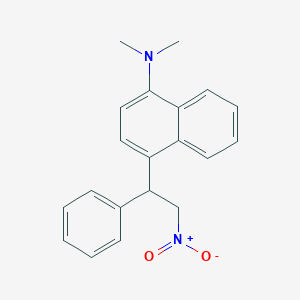
![4-[(2-Cyanoethyl)(methyl)amino]butanoic acid](/img/structure/B14211565.png)
